N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14798607
InChI: InChI=1S/C16H17N5O2/c1-11(2)21-19-15(18-20-21)12-5-7-13(8-6-12)16(22)17-10-14-4-3-9-23-14/h3-9,11H,10H2,1-2H3,(H,17,22)
SMILES:
Molecular Formula: C16H17N5O2
Molecular Weight: 311.34 g/mol

N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

CAS No.:

Cat. No.: VC14798607

Molecular Formula: C16H17N5O2

Molecular Weight: 311.34 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide -

Specification

Molecular Formula C16H17N5O2
Molecular Weight 311.34 g/mol
IUPAC Name N-(furan-2-ylmethyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide
Standard InChI InChI=1S/C16H17N5O2/c1-11(2)21-19-15(18-20-21)12-5-7-13(8-6-12)16(22)17-10-14-4-3-9-23-14/h3-9,11H,10H2,1-2H3,(H,17,22)
Standard InChI Key USRIJJOTLDCROX-UHFFFAOYSA-N
Canonical SMILES CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3

Introduction

Structural Analysis and Molecular Properties

Core Structural Features

The compound consists of a benzamide backbone with a tetrazole ring at the para position of the benzene ring and a furan-2-ylmethyl group attached to the amide nitrogen. The tetrazole ring is substituted with a propan-2-yl (isopropyl) group at the 2-position, rendering it a 2H-tetrazole isomer. Key structural elements include:

  • Benzamide scaffold: Provides a planar aromatic system conducive to π-π stacking and hydrophobic interactions .

  • Tetrazole ring: A five-membered heterocycle with four nitrogen atoms, known for its metabolic stability and bioisosteric replacement of carboxylic acid groups .

  • Furan-2-ylmethyl substituent: Introduces oxygen-containing heterocyclic diversity, potentially enhancing solubility and modulating receptor binding .

Physicochemical Properties

Based on structurally similar compounds (e.g., N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide ), the following properties can be inferred:

PropertyValue/Description
Molecular formulaC₁₈H₁₈N₅O₂
Molecular weight~336.37 g/mol
logP (lipophilicity)~2.7 (similar to )
Hydrogen bond acceptors5
Hydrogen bond donors1
Polar surface area~63 Ų

The furan ring may slightly reduce logP compared to phenyl analogs, improving aqueous solubility. The tetrazole’s acidity (pKa ~4–5) suggests potential ionization at physiological pH, influencing bioavailability .

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • 4-(2H-Tetrazol-5-yl)benzoic acid derivative: Prepared via [2+3] cycloaddition of a nitrile with sodium azide under acidic conditions .

  • Propan-2-yl substituent: Introduced via alkylation or Mitsunobu reaction on the tetrazole nitrogen.

  • Furan-2-ylmethyl amine: Synthesized by reductive amination of furfural or Gabriel synthesis.

Stepwise Synthesis Proposal

  • Formation of 4-(2-(Propan-2-yl)-2H-tetrazol-5-yl)benzoic acid:

    • Nitrile precursor (4-cyanobenzoic acid) reacts with sodium azide and ammonium chloride in DMF at 100°C to form the tetrazole .

    • Alkylation with 2-bromopropane in the presence of a base (K₂CO₃) introduces the isopropyl group .

  • Activation of the carboxylic acid:

    • Conversion to acyl chloride using thionyl chloride or coupling agents like HATU .

  • Amide bond formation:

    • Reaction with furan-2-ylmethyl amine in dichloromethane with DIPEA as a base .

Key challenges: Regioselective alkylation of the tetrazole ring and minimizing side reactions during amide coupling.

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBiological Activity
N-(2-Phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide Phenyl ethylamine substituentUnspecified (screening compound)
4-Fluoro-3-(5-isopropyl-tetrazol-1-yl)-N-(6-methyl-pyridazin-3-ylmethyl)-5-(5-methyl-pyridin-2-yl)-benzamide Fluorine and pyridazine substituentsP2X3 antagonist (EC₅₀ = 17.29 µg/mL)
N-(Furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamideFuran and isopropyl groupsHypothesized broad bioactivity

The furan substituent in the target compound may confer improved metabolic stability over phenyl analogs, as furans are less prone to oxidative degradation .

Future Directions and Research Gaps

  • Synthetic optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • In vitro screening: Prioritize assays against mosquito larvae (Aedes aegypti) and fungal pathogens (Botrytis cinerea) .

  • ADMET profiling: Evaluate pharmacokinetic properties, including CYP450 inhibition and plasma protein binding.

  • Structural modification: Explore replacing the isopropyl group with trifluoromethyl or cyclopropyl to modulate potency .

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